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Introduction
Extracts and essential oils derived from Jasminum species, rich in bioactive compounds

collectively referred to here as "jasminine," have garnered significant interest as natural

alternatives to synthetic food preservatives.[1][2] These natural extracts exhibit potent

antimicrobial and antioxidant properties, positioning them as valuable agents in extending the

shelf-life and enhancing the safety of food products. The primary active constituents

responsible for these effects include terpenoids, flavonoids, and phenolic acids, with linalool

being a key monoterpenoid alcohol known for its broad-spectrum antimicrobial activity.[3] This

document provides detailed application notes, experimental protocols, and mechanistic insights

into the use of jasminine as a natural food preservative.

Mechanism of Action
The preservative effects of jasminine are primarily attributed to two key mechanisms:

Antimicrobial Activity: The lipophilic nature of compounds like linalool allows them to partition

into the cell membranes of bacteria and fungi. This disrupts membrane integrity, leading to

increased permeability, leakage of intracellular components, and ultimately, cell death.[3][4]

The mechanism involves membrane expansion, increased fluidity, disturbance of membrane-

embedded proteins, inhibition of respiration, and alteration of ion transport processes.[3][4]
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Antioxidant Activity: Jasminine contains phenolic compounds and flavonoids that act as

potent antioxidants.[2] These compounds can donate hydrogen atoms or electrons to

neutralize free radicals, thereby inhibiting oxidative processes that lead to food spoilage,

such as lipid peroxidation. The antioxidant activity is also linked to the activation of cellular

signaling pathways like the Nrf2/ARE pathway, which upregulates the expression of

antioxidant enzymes.[5][6]

Quantitative Data Summary
The following tables summarize the antimicrobial and antioxidant activities of various Jasminum

extracts and their components.

Table 1: Antimicrobial Activity of Jasminum Extracts and Essential Oils
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Extract/Compo
und

Microorganism Test Method Result Reference

Jasminum

grandiflorum

Essential Oil

Escherichia coli Disc Diffusion
3.67 ± 1.15 mm

inhibition zone
[7]

Jasminum

grandiflorum

Essential Oil

Listeria

monocytogenes
Disc Diffusion

5.33 ± 0.58 mm

inhibition zone
[7]

Jasminum

grandiflorum

Essential Oil

Candida glabrata Disc Diffusion
3.33 ± 0.58 mm

inhibition zone
[7]

Jasminum

grandiflorum

Essential Oil

Candida glabrata MIC

Lowest MIC

value among

tested organisms

[7]

Jasminum

sambac

Methanol Extract

Staphylococcus

aureus
MIC 3.12 mg/mL [8][9]

Jasminum

sambac

Methanol Extract

Streptococcus

mutans
MIC 12.5 mg/mL [8][9]

Jasminum

sambac

Methanol Extract

Candida albicans MIC 25 mg/mL [8][9]

Jasmine

Essential Oil (J.

sambac)

Escherichia coli MIC 1.9-31.25 µl/ml [10][11]

Jasmine

Absolute (J.

grandiflorum)

Enterococcus

faecalis
Agar Dilution

Medium to high

activity
[12]

Jasmine

Absolute (J.

grandiflorum)

Escherichia coli Agar Dilution
Medium to high

activity
[12]
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Jasmine

Absolute (J.

grandiflorum)

Pseudomonas

aeruginosa
Agar Dilution

Medium to high

activity
[12]

Jasmine

Absolute (J.

grandiflorum)

Candida albicans Agar Dilution
Medium to high

activity
[12]

Table 2: Antioxidant Activity of Jasminum Extracts

Extract Assay IC50 Value Reference

Jasminum sambac

Flower Extract
DPPH 208 mg/L [13]

Jasminum

grandiflorum Flower

Extract

DPPH 639 mg/L [13]

Jasminum sambac

Cell Extract
DPPH 94.13 ± 10.54 µg/mL [14]

Jasminum sambac

Cell Extract
ABTS 39.20 ± 0.45 µg/mL [14]

Jasminum sambac

Flower Extract
DPPH 460.24 µg/mL [15]

Jasminum

malabaricum Aqueous

Leaf Extract

DPPH

Highest reducing

power among 3

species

[16]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial

agent that inhibits the visible growth of a microorganism.
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Materials:

Jasminum extract or essential oil

Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes)

96-well microtiter plates

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

Spectrophotometer

Incubator

Procedure:

Preparation of Microorganism: Culture the test microorganisms in their respective broths

overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL).

Serial Dilution of Extract: Prepare a stock solution of the Jasminum extract. Perform a two-

fold serial dilution of the extract in the appropriate broth in the wells of a 96-well plate.[9] The

concentration range should be sufficient to determine the MIC.

Inoculation: Add a standardized inoculum of the test microorganism to each well.

Controls: Include a positive control (broth with microorganism, no extract) and a negative

control (broth only).

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for

fungi.

Determination of MIC: After incubation, determine the MIC as the lowest concentration of the

extract at which no visible growth of the microorganism is observed.[9] This can be assessed

visually or by measuring the absorbance using a microplate reader.
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Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This protocol measures the free radical scavenging capacity of an antioxidant.

Materials:

Jasminum extract

DPPH solution (typically 0.1 mM in methanol or ethanol)

Methanol or ethanol

Spectrophotometer

Ascorbic acid or Trolox (as a positive control)

Procedure:

Preparation of Solutions: Prepare a stock solution of the DPPH radical in methanol or

ethanol and protect it from light.[17] Prepare various concentrations of the Jasminum extract

and the positive control.[17]

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH

working solution with an equal volume of the sample extract at different concentrations.[17]

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g.,

30 minutes).[17][18]

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a

spectrophotometer.[17][19] A blank containing the solvent and DPPH solution should also be

measured.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is

calculated using the following formula: % Scavenging Activity = [(Absorbance of control -

Absorbance of sample) / Absorbance of control] x 100

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://www.dojindo.com/manual/D678/
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://cdn.gbiosciences.com/pdfs/protocol/DPPH_antioxidant_Capacity_%20Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC50 Determination: Plot the percentage of scavenging activity against the extract

concentration to determine the IC50 value, which is the concentration of the extract required

to scavenge 50% of the DPPH radicals.[17]

Signaling Pathway and Workflow Diagrams
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Caption: Antimicrobial Mechanism of Jasminine on Bacterial Cell Membranes.
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Start: Prepare Jasminine Extract & DPPH Solution
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Caption: Experimental Workflow for DPPH Antioxidant Assay.
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Caption: Nrf2-Mediated Antioxidant Signaling Pathway Activated by Jasminine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

